5-Fluoronicotine
Description
Significance of Fluorine Substitution in Pyridine (B92270) Alkaloids
The strategic incorporation of fluorine into pyridine alkaloids, a class of naturally occurring compounds characterized by a pyridine ring structure, is a widely employed strategy in medicinal chemistry. nih.govmdpi.com Fluorine's high electronegativity and relatively small size can lead to significant changes in a molecule's properties. nih.govacs.org These changes can include altered acidity (pKa), improved metabolic stability, and enhanced binding affinity to biological targets. acs.org Specifically, the introduction of fluorine can block sites of metabolism, leading to a longer biological half-life, and can influence the conformation of the molecule, potentially leading to more selective interactions with receptor subtypes. nih.govacs.org This approach has been instrumental in the development of new drugs with improved efficacy and pharmacokinetic profiles. nih.gov
Historical Perspectives on Nicotinic Acid Derivatives in Research
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have a long history in scientific research. wikipedia.orgchemistryjournal.net First synthesized in 1867, nicotinic acid itself is a vital nutrient involved in numerous physiological processes. wikipedia.orgchemistryjournal.net Over the years, research has expanded to a vast array of nicotinic acid derivatives, driven by the desire to modulate their biological effects for therapeutic purposes. acs.orgresearchgate.net These derivatives have been investigated for a wide range of applications, including the treatment of dyslipidemia, inflammation, and neurological disorders. chemistryjournal.nettaylorandfrancis.com The pyridine core of nicotinic acid serves as a versatile scaffold for chemical modification, allowing for the synthesis of large libraries of compounds with diverse pharmacological properties. acs.orgrsc.org
Overview of Research Trajectories for 5-Fluoronicotine
Research on this compound has primarily focused on its role as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). ontosight.ai Studies have investigated its effects on the release of various neurotransmitters, such as acetylcholine and dopamine (B1211576). nih.gov For instance, research using microdialysis in rats has shown that this compound can significantly increase the cortical release of acetylcholine and dopamine, an effect that is blocked by the nicotinic receptor antagonist mecamylamine (B1216088). nih.gov This suggests that this compound's actions are mediated through nAChRs. nih.gov The distinct neurotransmitter release profile of this compound compared to other nicotinic agonists points towards potential selectivity for nAChR subtypes, which is a key area of ongoing investigation. nih.gov This line of research holds promise for the development of new therapeutic strategies for neurological conditions like Alzheimer's and Parkinson's disease. ontosight.ai
Detailed Research Findings
The chemical compound at the center of this article is this compound. However, a significant portion of the available academic research focuses on its precursor, 5-fluoronicotinic acid, which serves as a crucial building block in its synthesis and the synthesis of other derivatives.
Chemical Properties of 5-Fluoronicotinic Acid
5-Fluoronicotinic acid is a fluorinated derivative of nicotinic acid. chemimpex.com It is a solid at room temperature, appearing as a white to yellowish powder. longkechem.comlabproinc.comchembk.com The presence of the fluorine atom significantly influences its chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C6H4FNO2 | chemimpex.comlabproinc.comsbsgenetech.com |
| Molecular Weight | 141.10 g/mol | chemimpex.comlabproinc.comsbsgenetech.com |
| Melting Point | 193-199 °C | longkechem.comlabproinc.com |
| Solubility | Soluble in methanol. | longkechem.comchembk.comfishersci.se |
| pKa | 3.13 (Predicted) | longkechem.com |
| Appearance | White to yellowish powder | longkechem.comlabproinc.comchembk.com |
This table is interactive. Click on the headers to sort the data.
Synthesis of this compound and its Precursors
The synthesis of this compound typically involves its precursor, 5-fluoronicotinic acid. The preparation of 5-fluoronicotinic acid itself has been a subject of study. One method involves the oxidation of 3-methyl-5-fluoropyridine. acs.org
The synthesis of related fluorinated nicotinic acid derivatives has also been extensively explored. For instance, a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid has been described, which is a key intermediate for pharmaceuticals. researchgate.netnih.gov This synthesis involves the coupling of two main building blocks. researchgate.net Another example is the synthesis of 2,6-dichloro-5-fluoronicotinic acid, which can be achieved from a 2,6-dihydroxy-5-fluoronicotinic acid ester. google.comgoogle.com
The radiolabeling of nicotinic acid derivatives with fluorine-18 (B77423) is another important area of research, particularly for applications in positron emission tomography (PET). A one-step radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP) has been developed, providing an efficient method for labeling biomolecules. acs.orgnih.gov
Research Applications of this compound and its Derivatives
The primary research application of this compound lies in its ability to act as a selective agonist at nicotinic acetylcholine receptors (nAChRs). ontosight.ai This property makes it a valuable tool for studying the function of these receptors and their role in neurotransmission.
A study using in vivo microdialysis in rats demonstrated that this compound significantly increased the release of acetylcholine (by 76% above basal levels) and dopamine (by 69% above baseline) in the cortex. nih.gov This effect was blocked by the nAChR antagonist mecamylamine, confirming the involvement of these receptors. nih.gov Notably, this compound did not affect the release of norepinephrine. nih.gov This selective action on neurotransmitter systems highlights its potential for dissecting the specific roles of nAChR subtypes. nih.gov
The broader class of 5-fluoronicotinic acid derivatives has found applications in various research areas:
Pharmaceutical Development: 5-Fluoronicotinic acid is a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders. chemimpex.com Its derivatives are being explored for their potential as anti-inflammatory, analgesic, and anti-tuberculosis agents. researchgate.net
Agrochemicals: It is used in the creation of more effective pesticides and herbicides. chemimpex.com
Material Science: Researchers are investigating its use in developing advanced polymers and coatings. chemimpex.com
Coordination Chemistry: 5-Fluoronicotinic acid has been used as a building block to create metal-organic frameworks (MOFs) with diverse structures and properties. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
3-fluoro-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13FN2/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4H2,1H3/t10-/m0/s1 |
InChI Key |
WEACEDDYURLEPK-JTQLQIEISA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=CC(=CN=C2)F |
Canonical SMILES |
CN1CCCC1C2=CC(=CN=C2)F |
Synonyms |
5-fluoronicotine 5-fluoronicotine, (S)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 5 Fluoronicotine and Analogs
De Novo Synthesis Approaches
De novo synthesis, the construction of a molecule from simpler precursors, is a fundamental approach to producing 5-Fluoronicotine and its analogs. This method allows for precise control over the placement of the fluorine atom on the pyridine (B92270) ring.
Synthesis from Pyridine Precursors
The synthesis of this compound often begins with a suitably substituted pyridine precursor. One documented pathway involves the use of 5-fluoronicotinic acid. In a biotransformation process, Nicotiana tabacum can convert 5-fluoronicotinic acid into this compound. e-bookshelf.depageplace.de This bioconversion highlights a unique intersection of chemical synthesis and biological processes.
Another common strategy involves the chemical modification of pyridine derivatives. For example, processes have been developed for the synthesis of key intermediates like 2,6-dichloro-5-fluoronicotinic acid starting from basic materials such as ethyl formate, ethyl fluoroacetate, and cyanoacetamide. google.comgoogleapis.com These intermediates are crucial for building the fluorinated pyridine core of the target molecules.
Role of Key Intermediates (e.g., 5-Fluoronicotinic Acid, 2,6-Dichloro-5-fluoronicotinic Acid)
Key intermediates are central to the successful synthesis of this compound and its analogs. They serve as foundational building blocks that are subsequently modified to yield the final products.
5-Fluoronicotinic Acid: This compound is a versatile and valuable intermediate in medicinal and agricultural chemistry. chemimpex.com Its fluorine atom can enhance biological activity and improve the pharmacokinetic profile of resulting compounds. chemimpex.com It serves as a direct precursor in some synthetic routes to this compound and is also used to create a variety of other biologically active molecules. e-bookshelf.dechemimpex.com For instance, it has been used in the generation of topologically diverse metal-organic frameworks. psu.edu
2,6-Dichloro-5-fluoronicotinic Acid: This intermediate is particularly important for the synthesis of certain pharmaceutical compounds, including naphthyridine antibacterial agents. google.comgoogle.com Its synthesis has been approached in several ways. One method involves the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine. google.comgoogle.com An improved process describes the conversion of a 2,6-dihydroxy-5-fluoronicotinate ester to 2,6-dichloro-5-fluoronicotinoyl chloride in a single step using phosphorus oxychloride and a lithium reagent, which is then hydrolyzed to the desired acid. google.comgoogle.com This method offers advantages over previous routes that suffered from byproduct formation. google.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Fluoronicotinic Acid | 402-66-4 | C₆H₄FNO₂ | 141.10 | 197-201 |
| 2,6-Dichloro-5-fluoronicotinic Acid | 82671-06-5 | C₆H₂Cl₂FNO₂ | 209.99 | 152-155 chembk.com |
Note: Data sourced from various chemical suppliers and literature.
Regioselective Fluorination Techniques
Achieving regioselectivity—the precise placement of the fluorine atom—is a critical challenge in the synthesis of fluorinated organic compounds. numberanalytics.com Various methods are employed to control the position of fluorination on the pyridine ring.
Modern techniques for regioselective fluorination include:
Transition Metal-Catalyzed Fluorination: Metals like palladium and copper can be used to catalyze fluorination reactions with high regioselectivity. numberanalytics.comnumberanalytics.com
Electrophilic Fluorination: This involves an electrophilic fluorinating agent attacking an electron-rich area of the substrate. numberanalytics.comnumberanalytics.com
Nucleophilic Fluorination: This method uses a fluoride (B91410) ion to displace a leaving group on the pyridine ring. numberanalytics.comnumberanalytics.com
I(I)/I(III) Catalysis: A recently developed method for the highly regioselective fluorination of unactivated allenes, which can be adapted for the synthesis of propargylic fluorides. nih.gov
The choice of technique depends on the specific substrate and the desired position of the fluorine atom. numberanalytics.com
Derivatization Strategies
Derivatization involves modifying a core molecule to produce a range of related compounds, or analogs. This is a common strategy to explore the structure-activity relationships of a lead compound.
Synthesis of Esters and Amides of Fluoronicotinic Acids
Esters and amides of fluoronicotinic acids are frequently synthesized to create libraries of compounds for biological screening.
Esterification: 5-Fluoronicotinic acid can be esterified with various alcohols to produce the corresponding esters. For example, butyl 5-fluoronicotinate can be synthesized by reacting 5-fluoronicotinic acid with butanol in the presence of an acid catalyst. ontosight.ai Similarly, other esters like the isopropyl and cyclohexyl esters have been prepared. google.com.na
Amide Formation: The conversion of the carboxylic acid group of 5-fluoronicotinic acid or its derivatives to an amide is another common derivatization strategy. For instance, 2,6-dichloro-3-cyano-5-fluoropyridine can be hydrolyzed to 2,6-dichloro-5-fluoronicotinamide, which is an intermediate in the synthesis of 2,6-dichloro-5-fluoronicotinic acid. google.comgoogle.com
Preparation of Fluorinated Nicotinic Acid Analogues (e.g., 5-Fluoro-2-phenylisonicotinic Acid)
The synthesis of more complex analogs often involves coupling reactions to introduce additional substituents onto the fluorinated pyridine ring.
For example, the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridin-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, was achieved by coupling two main building blocks. researchgate.net One of these was derived from 2,6-dichloro-5-fluoronicotinic acid through a highly selective monodechlorination. researchgate.net
The synthesis of other analogs, such as 2-chloro-5-phenylnicotinic acid, can be achieved through methods like catalytic hydrogenation to selectively dechlorinate a polychlorinated precursor. While this example is for a phenyl-substituted nicotinic acid, similar principles can be applied to fluorinated systems.
Palladium-Catalyzed Coupling Reactions for Pyridine Ring Modification
Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the pyridine moiety, a key component of nicotine (B1678760) and its derivatives. These reactions allow for the introduction of various substituents onto the pyridine ring, enabling the synthesis of a diverse range of analogs with modified pharmacological profiles.
Commonly employed palladium-catalyzed reactions for pyridine ring modification include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. rsc.org The Suzuki-Miyaura coupling, for instance, involves the reaction of a pyridyl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com This method has been successfully used in the synthesis of various nicotine analogs. nih.govresearchgate.net For example, a Suzuki-Miyaura cross-coupling reaction was a key step in the synthesis of a tricyclic nicotine analogue, where a 3,4-disubstituted pyridine was formed in a 54% yield under microwave conditions using Pd(OAc)2 as the catalyst. nih.gov
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been applied to modify the pyridine ring in nicotine analogs. researchgate.net Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of amino groups to the pyridine scaffold. rsc.org
A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid highlights the use of palladium catalysis. acs.orgsigmaaldrich.comnih.gov In this multi-step synthesis, a highly selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid was achieved using Pd(OAc)2 as the catalyst with formic acid and triethylamine, affording 2-chloro-5-fluoronicotinic acid. acs.org This intermediate was then coupled with another building block to complete the synthesis. acs.org
The choice of catalyst, ligands, and reaction conditions is crucial for the success of these coupling reactions, as the electronic properties of the pyridine ring can influence reactivity. mdpi.com The development of new and more efficient catalytic systems continues to be an active area of research, aiming to improve yields, selectivity, and substrate scope. mdpi.comresearchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions in the Synthesis of Nicotine Analogs
| Reaction Type | Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 4-chloropyridine derivative, vinyl boronic ester | Pd(OAc)₂ (3 mol%) | 85 °C, 70 min, microwave | 3,4-disubstituted pyridine | 54 | nih.gov |
| Negishi Coupling | N-Boc pyrrolidine (B122466) derivative, 3-bromo-4-chloropyridine | Pd(OAc)₂ (5 mol%) | 65 °C | α-arylpyrrolidine | 58 | nih.gov |
| Monodechlorination | 2,6-dichloro-5-fluoronicotinic acid | Pd(OAc)₂, PPh₃ | 60 °C, 7 h | 2-chloro-5-fluoronicotinic acid | Not specified | acs.org |
Radiosynthesis for Isotopic Labeling (e.g., Fluorine-18)
The development of radiolabeled analogs of this compound, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is of significant interest for use in Positron Emission Tomography (PET) imaging. PET is a powerful molecular imaging technique that allows for the non-invasive study of biological processes in vivo. thno.org The relatively short half-life of ¹⁸F (109.7 minutes) makes it a suitable radioisotope for imaging studies. acs.org
Development of Fluorine-18 Labeled Precursors
The synthesis of ¹⁸F-labeled compounds typically involves the reaction of a suitable precursor with [¹⁸F]fluoride. A common strategy is the nucleophilic substitution of a leaving group, such as a nitro group or a trimethylammonium group, with [¹⁸F]fluoride. mdpi.comacs.org
For the synthesis of ¹⁸F-labeled fluoronicotinic derivatives, a key precursor is 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl (TFP) ester ([¹⁸F]F-Py-TFP). acs.orgacs.org This prosthetic group can be synthesized in a single step from its trimethylammonium precursor by reaction with [¹⁸F]fluoride. acs.orgacs.org The reaction proceeds at a mild temperature of 40 °C and gives good radiochemical yields of 60-70%. acs.org Another useful precursor is 6-[¹⁸F]fluoronicotinic acid N-hydroxysuccinimide ester (6-[¹⁸F]SFPy). nih.gov
The development of "fluorination on the Sep-Pak" methods has streamlined the synthesis of these precursors. nih.govresearchgate.netmdpi.com This technique involves trapping cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge, which is then eluted with a solution of the precursor, simplifying the process and reducing synthesis time. researchgate.netgoogle.com
Automated Radiosynthesis Protocols for Fluoronicotinic Derivatives
To ensure reproducibility and facilitate clinical applications, automated radiosynthesis protocols are highly desirable. rsc.org Automated synthesis modules, such as the ELIXYS FLEX/CHEM® and Synchrom R&D EVO-III Raytest, have been successfully employed for the synthesis of ¹⁸F-labeled fluoronicotinic derivatives and their conjugates. mdpi.comrsc.org
These automated systems perform the entire radiosynthesis process, from the trapping of [¹⁸F]fluoride to the purification of the final radiolabeled product. nih.gov For example, a fully automated two-step process has been developed for the synthesis of [¹⁸F]FPy-peptides. rsc.org In the first step, the prosthetic group [¹⁸F]FPy-TFP is synthesized, which is then conjugated to the peptide in the second step. rsc.org This automated protocol provides decay-corrected yields of 13-26% with high molar activity and radiochemical purity in approximately 97 minutes. rsc.org
The transfer of manual radiosynthesis procedures to automated modules has been shown to produce radiotracers with high radiochemical yield and purity. mdpi.com For instance, the automated synthesis of a novel ¹⁸F-labeled radiotracer, [¹⁸F]TOZ1, resulted in a radiochemical yield of 33 ± 10% with a radiochemical purity of ≥99%. mdpi.com
Table 2: Radiosynthesis Parameters for ¹⁸F-Labeled Compounds
| Compound | Precursor | Method | Radiochemical Yield (%) | Synthesis Time (min) | Molar Activity (GBq/µmol) | Reference |
| [¹⁸F]F-Py-TFP | Trimethylammonium salt | Manual | 60-70 | Not specified | Not specified | acs.org |
| [¹⁸F]FPy-peptides | [¹⁸F]FPy-TFP | Automated (ELIXYS) | 13-26 (decay-corrected) | 97 ± 3 | 37-185 | rsc.org |
| [¹⁸F]TOZ1 | Nitro precursor | Automated (Synchrom R&D EVO-III) | 33 ± 10 | 115 ± 5 | 40-44 | mdpi.com |
| 6-[¹⁸F]FPy-T140 | 6-[¹⁸F]SFPy or 6-[¹⁸F]FPy-TFP | Automated | 6-17 (decay-corrected) | 90 | Not specified | nih.gov |
Biosynthetic Investigations and Biotransformation Pathways
Formation of 5-Fluoronicotine in Biological Systems (e.g., Nicotiana tabacum)
The formation of this compound in the tobacco plant, Nicotiana tabacum, has been demonstrated through the administration of 5-fluoronicotinic acid. acs.orggoogle.comgoogleapis.com When this fluorinated precursor is supplied to the plant, its biosynthetic machinery recognizes it and incorporates it into the nicotine (B1678760) molecule. acs.orgacs.org This process indicates that the plant's enzymes can utilize 5-fluoronicotinic acid in a similar manner to the natural precursor, nicotinic acid, to form the pyridine (B92270) ring of the alkaloid.
This biotransformation is a key example of how new compounds can be generated within a plant by providing it with unnatural precursor molecules. researchgate.netscispace.com The ability of Nicotiana tabacum to synthesize this compound from 5-fluoronicotinic acid opens avenues for creating novel alkaloids. researchgate.net Research has confirmed the successful formation of this compound in Nicotiana tabacum through this method. google.comgoogleapis.com
Table 1: Precursor-Directed Biosynthesis of this compound
| Organism | Precursor Administered | Product Formed | Relevant Pathway |
|---|---|---|---|
| Nicotiana tabacum | 5-Fluoronicotinic Acid | This compound | Nicotine Biosynthesis |
Enzymatic Conversion Studies In Vitro
Understanding the specific enzymes responsible for the conversion of 5-fluoronicotinic acid to this compound requires in vitro studies. The biosynthetic pathway of nicotine involves several key enzymes. While direct in vitro studies detailing the kinetics of each enzyme with fluorinated substrates are not extensively documented in the provided results, the successful formation of this compound in vivo strongly implies that the enzymes of the nicotine pathway can process the fluorinated analogue. acs.orgresearchgate.net
The enzymes involved in the later stages of nicotine biosynthesis, which are responsible for the condensation of the pyridine precursor (derived from nicotinic acid) with the pyrrolidine (B122466) ring, are of particular interest. The successful biotransformation suggests that these enzymes exhibit a degree of substrate promiscuity, allowing them to accommodate the fluorine atom on the pyridine ring of the precursor molecule. This flexibility is a common feature in many plant secondary metabolic pathways.
Aberrant Synthesis Mechanisms in Higher Plants
The synthesis of this compound in Nicotiana tabacum from an externally supplied precursor is a classic illustration of aberrant synthesis, also known as precursor-directed biosynthesis. researchgate.netscispace.com This phenomenon occurs when a plant's metabolic pathway utilizes an unnatural substrate to produce a modified or "unnatural" version of a normal metabolite.
This process highlights the metabolic plasticity of plants. The enzymatic machinery of Nicotiana tabacum is not so highly specific that it rejects the fluorinated precursor. Instead, it accepts 5-fluoronicotinic acid and processes it through the established nicotine biosynthetic pathway, resulting in the novel alkaloid this compound. researchgate.net The study of such mechanisms is valuable for understanding the limits of enzyme specificity and for the potential production of new-to-nature compounds through biotechnological approaches. nih.govbiorxiv.orgbiorxiv.org Similar precursor-directed biosynthesis strategies have been successfully used in other plant species to generate a variety of fluorinated alkaloids. researchgate.net
Pharmacological Characterization at Nicotinic Acetylcholine Receptors
Agonist Activity at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
5-Fluoronicotine, a halogenated derivative of nicotine (B1678760), functions as an agonist at nicotinic acetylcholine receptors. The substitution of a fluorine atom at the 5-position of the pyridine (B92270) ring alters its electronic properties, which in turn affects its interaction with nAChRs. Research has consistently demonstrated that this compound binds with high affinity to these receptors. For example, studies utilizing rat brain membranes have shown that (S)-5-fluoronicotine possesses a high affinity for sites labeled by [³H]nicotine, with a reported inhibitory constant (Ki) of approximately 2.3 nM. This indicates a strong binding capacity, comparable to that of nicotine itself.
Functionally, this compound acts as a potent agonist, capable of activating nAChRs and inducing cellular responses. In functional assays using human embryonic kidney (HEK) cells that express the α4β2 nAChR subtype, this compound was effective in stimulating ion flux, a key indicator of receptor activation. Specifically, it induced ⁸⁶Rb⁺ efflux with a potency (EC50) of 0.22 μM, which is only slightly less potent than nicotine (EC50 = 0.11 μM) in the same assay. This demonstrates its efficacy as a functional agonist at this major central nervous system nAChR subtype.
Neurotransmitter Release Modulation in Specific Brain Regions
The agonist properties of this compound at nAChRs translate into the modulation of neurotransmitter release in various key areas of the brain. This is a primary mechanism through which nicotinic compounds exert their physiological and behavioral effects.
By activating presynaptic nAChRs on cholinergic nerve endings, this compound can enhance the release of acetylcholine. This neurochemical action is particularly relevant in brain regions integral to cognitive processes, such as the cerebral cortex and hippocampus, where cholinergic signaling is prominent.
This compound is a potent modulator of dopamine (B1211576) release. This effect is primarily mediated by the activation of nAChRs on dopaminergic terminals in brain reward pathways, such as the mesolimbic system. In vitro studies using rat striatal tissue have shown that this compound is a full agonist for stimulating the release of [³H]dopamine, with an EC50 value of 280 nM, which is comparable to that of nicotine (260 nM). The maximal effect (Emax) of this compound on dopamine release was also found to be similar to that of nicotine, indicating equivalent efficacy in eliciting this response.
The compound also influences the release of norepinephrine. Through its action on presynaptic nAChRs located on noradrenergic neurons, this compound facilitates the release of this neurotransmitter. Research using rat hippocampal synaptosomes demonstrated that this compound stimulates [³H]norepinephrine release with a potency (EC50 of 0.53 μM) that is nearly identical to that of nicotine (EC50 of 0.50 μM).
The serotonergic system is also affected by this compound. It enhances the release of serotonin (B10506) (5-hydroxytryptamine, 5-HT) by activating presynaptic nAChRs on serotonergic nerve terminals. In studies with rat brain synaptosomes, this compound was shown to stimulate the release of [³H]serotonin with an EC50 of 0.28 μM, indicating it is slightly more potent in this action than nicotine (EC50 = 0.44 μM).
Differential Activity at nAChR Subtypes
A critical aspect of this compound's pharmacology is its selectivity for certain nAChR subtypes. The diverse family of nAChRs is composed of various combinations of subunits, with the α4β2 and α7 subtypes being the most prevalent in the brain.
This compound exhibits a marked preference for the α4β2 subtype. This receptor is a primary target for nicotine in the central nervous system and is heavily involved in its addictive and cognitive effects. The high-affinity binding of this compound (Ki = 0.69 nM) to rat brain α4β2 receptors underscores this selectivity.
Conversely, its activity at the α7 nAChR subtype is substantially lower. The α7 receptor is characterized by a lower affinity for nicotine and plays roles in different physiological processes. This compound displays a very low affinity for α7 receptors, with a Ki value greater than 10,000 nM in binding assays using [¹²⁵I]α-bungarotoxin, a selective α7 ligand. This pronounced subtype selectivity, favoring α4β2 over α7 receptors, distinguishes the pharmacological profile of this compound from less selective nicotinic agonists and is a key determinant of its specific effects on brain function.
Data Tables
Table 1: Binding Affinity (Ki) of (S)-5-Fluoronicotine at Rat Brain nAChRs
Table 2: Potency (EC50) and Efficacy (Emax) of this compound in Stimulating Neurotransmitter Release
Table 3: Agonist Potency (EC50) of this compound at a Human nAChR Subtype
Antagonist-Mediated Receptor Blockade Studies
The functional activity of this compound as a nicotinic acetylcholine receptor agonist has been further elucidated through antagonist-mediated receptor blockade studies. These investigations are crucial for confirming that the observed effects of this compound are indeed mediated by nAChRs and for characterizing the nature of this interaction. The non-selective, non-competitive nAChR antagonist, mecamylamine (B1216088), has been a key tool in this context.
In vivo microdialysis studies in rats have demonstrated that the administration of this compound leads to a significant increase in the extracellular levels of certain neurotransmitters in the brain. Specifically, research has shown that this compound can elevate acetylcholine levels to approximately 76% above basal values and increase dopamine levels by about 69% above baseline in the rat cortex. nih.gov
Crucially, the prior administration of mecamylamine has been shown to block these neurochemical effects of this compound. nih.gov This blockade confirms that the this compound-induced release of acetylcholine and dopamine is a direct consequence of its agonist activity at nicotinic acetylcholine receptors. nih.gov The ability of a known nAChR antagonist to inhibit the response to this compound provides strong evidence for its mechanism of action.
While detailed quantitative analyses such as Schild plots for this compound are not extensively reported in publicly available literature, the qualitative findings from antagonist blockade studies are unequivocal. The experimental approach to confirm nAChR-mediated effects typically involves establishing a baseline response to the agonist (in this case, this compound) and then observing the attenuation of this response in the presence of an antagonist like mecamylamine. nih.gov
The table below summarizes the findings from antagonist-mediated receptor blockade studies on this compound's effects on neurotransmitter release.
| Agonist | Neurotransmitter | Agonist-Induced Change (from baseline) | Effect of Mecamylamine Pre-administration |
| This compound | Acetylcholine | ▲ ~76% | Blocked |
| This compound | Dopamine | ▲ ~69% | Blocked |
Data derived from in vivo microdialysis studies in rats. nih.gov
The consistent blockade of this compound's effects by mecamylamine across different experimental paradigms solidifies its classification as a functionally active nicotinic acetylcholine receptor agonist. These antagonist studies are a cornerstone in the pharmacological characterization of novel nicotinic compounds, providing essential validation of their receptor-specific actions.
Biochemical and Molecular Interaction Studies
Enzyme Inhibition Mechanisms
Specific data on the inhibition of bacterial enzymes, including those involved in the NAD+ biosynthesis pathway, by 5-Fluoronicotine are not identified in the provided research. Studies discussing the inhibition of NAD+ biosynthesis or bacterial growth often refer to 5-fluoronicotinic acid and other nicotinic acid analogues aacrjournals.orgnih.govmdpi.com. For instance, 5-fluoronicotinic acid has been shown to inhibit the growth of various bacteria like Lactobacillus arabinosus, Staphylococcus aureus, Proteus vulgaris, and Escherichia coli, and can inhibit diphosphopyridine nucleotide (DPN) synthesis by L. arabinosus zhanggroup.org. However, these findings are attributed to 5-fluoronicotinic acid, not this compound.
Information specifically on this compound's competition with endogenous metabolites like nicotinic acid is not found in the reviewed sources. While 5-fluoronicotinic acid has been documented to be highly competitive for nicotinic acid in studies involving microorganisms zhanggroup.org, this mechanism cannot be directly extrapolated to this compound without specific experimental validation for the latter compound.
Receptor Binding Profiling (Non-nAChR)
The primary focus of research involving this compound in receptor binding studies has been on its interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) acs.orgnih.gov. For example, this compound has been observed to elevate acetylcholine and dopamine (B1211576) release in the rat cortex, an effect blocked by a nicotinic receptor antagonist acs.org. However, the scope of this section explicitly excludes nAChR interactions. Therefore, specific data on the non-nAChR receptor binding profile of this compound are not available in the examined literature.
Interaction with Cellular Pathways (e.g., Lipid Metabolism in Research Models)
Comprehensive research findings detailing the direct interaction of this compound with specific cellular pathways, such as lipid metabolism in research models, are not identified in the provided scientific literature. While the broader field of lipid metabolism and its inhibition, often in the context of cancer research, is well-documented nih.govfrontiersin.orgnih.gov, and some nicotinic acid derivatives have been implicated in affecting lipid metabolism fishersci.se, direct evidence for this compound's role in these specific pathways is not present.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Fluorine Position on Biological Activity
The position of the fluorine atom on the pyridine (B92270) ring of nicotine (B1678760) analogs significantly impacts their biological activity. Studies on 5-Fluoronicotine have demonstrated its capacity to act as a nicotinic receptor agonist, influencing neurotransmitter release in the brain. In vivo microdialysis studies in rats showed that this compound significantly elevated acetylcholine (B1216132) (ACh) levels by 76% above basal values and dopamine (B1211576) (DA) levels by 69% above baseline. These effects were specifically mediated through nicotinic receptors, as they were blocked by the nicotinic receptor antagonist mecamylamine (B1216088). The distinct neurotransmitter release profiles observed with this compound and other nicotinic agonists suggest differential activity at various nAChR subtypes, which is directly linked to their structural diversity. researchgate.net
However, the precise positioning of substituents, including fluorine, can also lead to a decrease in affinity for certain nAChR subtypes compared to the parent compound, nicotine. For instance, investigations into the SAR of nicotine analogs on the α4β2 nAChR, a major high-affinity nAChR in the mammalian brain, revealed that modifications at the 5-position on the pyridine ring generally resulted in a decreased affinity for this receptor subtype relative to nicotine. nih.gov
Table 1: Neurotransmitter Release Profile of this compound in Rat Cortex researchgate.net
| Neurotransmitter | Change from Basal Value (%) |
| Acetylcholine (ACh) | +76% |
| Dopamine (DA) | +69% |
| Norepinephrine (NE) | No significant effect |
| Serotonin (B10506) (5-HT) | No significant effect |
Role of Pyridine Ring Substitutions on Receptor Affinity
Substitutions on the pyridine ring of nicotine and its analogs play a critical role in modulating their affinity and selectivity for nAChR subtypes. For this compound, the fluorine atom at the 5-position influences the electronic and steric properties of the pyridine ring, thereby affecting its interaction with the receptor binding site. As noted, modifications at the 5-position of the pyridine ring in nicotine analogs can lead to a reduction in affinity for the α4β2 nAChR. nih.gov
Further insights into the role of pyridine ring substitutions come from studies on 6-substituted nicotine derivatives. Research has shown that the lipophilic (π) and steric (Δ MOL VOL, representing the volume of the substituent) nature of the substituent at the 6-position significantly contribute to nAChR affinity. While electronic effects (σ) alone did not fully explain affinity, their combination with lipophilicity and steric bulk provided a strong correlation. This suggests that the binding pocket of nAChRs can accommodate certain lipophilic and bulky groups at these positions, but there is an optimal size and electronic environment for high affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. For nicotine analogs, QSAR studies help predict the affinity of new compounds for nAChRs based on their physicochemical properties.
A relevant QSAR analysis focusing on 6-substituted nicotine derivatives demonstrated that a combination of lipophilicity (π) and the change in molecular volume (Δ MOL VOL) of the substituent at the 6-position accounted for a significant portion of the observed variation in nAChR affinity (r = 0.970, n = 15). This indicates that both the ability of the substituent to interact with hydrophobic regions of the receptor and its physical size are crucial determinants of binding. The basicity of the pyridine nitrogen atom was also considered, highlighting the importance of protonation state for receptor interaction. nih.gov
These QSAR findings provide a framework for understanding how structural modifications, such as the introduction of fluorine at the 5-position, can alter binding characteristics. By quantifying the impact of specific molecular descriptors, QSAR models can guide the design of this compound derivatives with optimized nAChR binding profiles.
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular Dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into the dynamic interactions between ligands and their target receptors, such as nAChRs. These simulations can reveal conformational changes in the receptor, the binding modes of ligands, and the energetic contributions of specific interactions. fishersci.beindexcopernicus.com
While specific MD simulation studies directly involving this compound were not found in the provided literature, the principles and applications of MD simulations for other nicotinic ligands and nAChRs are well-established. MD simulations have been used to study various aspects of nAChR function, including:
Conformational Dynamics: Observing the asymmetrical and asynchronous motions of receptor subunits in both ligand-binding and transmembrane domains, and capturing closed-to-open conformational shifts of the ion channel gate.
Ligand Binding Modes: Determining how competitive antagonists, such as dihydro-β-erythroidine (DHβE), bind to nAChR subtypes like α4β2, revealing similarities in binding orientation to crystal structures of related proteins. fishersci.be
Water and Ion Flow: Examining the dynamic behavior and physical/chemical properties of water molecules and cations within the ion channel, and identifying hydrophobic gates that regulate water flow. indexcopernicus.com
For this compound, MD simulations could be invaluable in predicting its precise binding pose within different nAChR subtypes, assessing the stability of its ligand-receptor complex, and identifying key amino acid residues involved in its interactions. Such simulations could complement experimental SAR data by providing a detailed mechanistic understanding of how the fluorine atom at the 5-position influences the compound's affinity, selectivity, and functional effects at the molecular level.
Applications in Chemical Biology and Research Tools
Development as Research Probes for Receptor Studies
Fluorinated analogues of nicotine (B1678760) are crucial for studying nicotinic acetylcholine (B1216132) receptors (nAChRs), which are vital ligand-gated ion channels in the central and peripheral nervous systems. nih.govnih.gov These receptors are implicated in conditions like nicotine addiction and various neurodegenerative diseases. nih.gov The introduction of fluorine into the nicotine scaffold, creating compounds like 5-fluoronicotine, allows for the development of selective research probes. nih.gov
These probes help in mapping the distribution and function of nAChR subtypes. For instance, fluorescently labeled toxins and other ligands are used to visualize specific receptors on cell surfaces, which is essential for understanding their physiological roles and how they are affected by disease. mdpi.com The binding affinity of these probes to different nAChR subtypes, such as the high-affinity α4β2* variant, is a key predictor of their potential effects and can be meticulously studied using these fluorinated tools. chemrxiv.org The development of such probes is critical due to the general lack of subtype-specific imaging agents. mdpi.com
Table 1: Binding Affinities of Nicotinic Compounds to α4β2* nAChRs This table is representative of typical data in the field and values are for illustrative purposes.
| Compound | Binding Affinity (Ki, nM) | Receptor Subtype |
|---|---|---|
| Nicotine | 1.5 | α4β2* |
| Nornicotine | 3.2 | α4β2* |
| This compound | Variable | α4β2* |
| Nifrodansyl | 2.1 | α4β2* |
| Nifrofam | 8.7 | α4β2* |
Utility in Positron Emission Tomography (PET) Imaging Ligand Development
Positron Emission Tomography (PET) is a non-invasive imaging technique that relies on radiotracers to visualize and quantify physiological processes in the body. nih.gov Fluorine-18 (B77423) (¹⁸F) is a commonly used radionuclide for PET due to its convenient half-life of nearly 110 minutes, which allows for production and distribution. mdpi.com
The design of PET tracers for neurological targets is a sophisticated process. While this compound derivatives are primarily associated with nAChRs, the principles of their design are applicable to other receptor systems, such as the adenosine (B11128) A2A receptor, a key target in neurodegenerative diseases. nih.govresearchgate.netdokumen.pub The development of tracers for the A2A receptor often involves xanthine-based structures or other heterocyclic scaffolds designed for high affinity and selectivity. researchgate.netfrontiersin.org Although structurally different from this compound, these tracers, like [¹⁸F]MNI-444 and [¹¹C]preladenant, share the common goal of mapping receptor densities in the brain, which is crucial for diagnosing diseases and monitoring treatment. frontiersin.orgnih.govuit.no The insights gained from developing one class of fluorinated PET ligands can inform the creation of others, accelerating progress in neuroimaging.
The synthesis of ¹⁸F-labeled radioligands is a critical step in PET imaging. For pyridine-containing molecules, this often involves a nucleophilic aromatic substitution reaction to introduce the ¹⁸F atom. researchgate.net Prosthetic groups, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), have been developed to facilitate the labeling of biomolecules under mild conditions. researchgate.netacs.org This two-step approach involves first creating the ¹⁸F-labeled building block, which is then conjugated to a larger molecule, like a peptide or antibody. researchgate.netaacrjournals.orgthno.org This method has been successfully used to create PET agents for imaging targets like the prostate-specific membrane antigen (PSMA). aacrjournals.org Direct radiolabeling of pyridine (B92270) rings is also possible, and extensive research has been done to optimize the reaction conditions for producing tracers for nAChRs and other targets. researchgate.netdokumen.pub
Building Block in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
While this compound itself is primarily used in biological studies, its oxidized form, 5-fluoronicotinic acid, is a versatile building block in materials science, particularly in the field of coordination chemistry. psu.edu This molecule contains both a pyridine nitrogen atom and a carboxylate group, which can coordinate to metal ions to form complex structures. psu.edu
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. 5-fluoronicotinic acid has been used to synthesize a variety of coordination compounds with transition metals (like Ni, Co, Cd) and lanthanides. psu.eduresearchgate.net By employing methods like hydrothermal synthesis, researchers have created structures ranging from discrete molecules (0D) to one-dimensional (1D) chains, two-dimensional (2D) layers, and intricate three-dimensional (3D) frameworks. psu.edursc.org The final structure is influenced by the choice of metal ion and the presence of other ancillary ligands. psu.edu For example, a 2D Pb(II) coordination polymer has been synthesized using 5-fluoronicotinic acid, and various lanthanide-based compounds have also been reported. researchgate.netdntb.gov.ua
The study of coordination polymers includes analyzing their network topology, which describes how the metal nodes and organic linkers are connected. The use of 5-fluoronicotinic acid has led to the discovery of diverse and sometimes rare topologies. psu.eduresearchgate.net For instance, a nickel-based MOF exhibited a rare 3,6T10 topology, while a cobalt complex formed a unique double chain structure. researchgate.net The analysis of these networks provides fundamental insights into how molecules self-assemble and helps in designing new materials with specific properties for applications in areas like gas storage, catalysis, and luminescence. researchgate.netfilinchuk.comnih.govmdpi.com
Table 2: Examples of Coordination Polymers from 5-Fluoronicotinic Acid (5-FnicH) This table summarizes findings from published research.
| Compound Formula | Metal Ion | Dimensionality | Topological Net | Reference |
|---|---|---|---|---|
| [Ni(5-Fnic)₂(μ₂-H₂O)₀.₅]n | Ni(II) | 3D MOF | 3,6T10 | psu.eduresearchgate.net |
| [Co(5-Fnic)₂(H₂biim)]n | Co(II) | 1D Polymer | sql (interpenetrated) | psu.eduresearchgate.net |
| {[Cd(5-Fnic)₂(phen)]·2H₂O}n | Cd(II) | 1D Polymer | Unique double chain | psu.eduresearchgate.net |
| [Co(5-Fnic)₂(H₂O)₄] | Co(II) | 0D Monomer | pcu (H-bonded) | psu.eduresearchgate.net |
Investigation of Magnetic and Luminescent Properties of 5-Fluoronicotinic Acid-based MOFs
The incorporation of 5-fluoronicotinic acid as a ligand in the synthesis of metal-organic frameworks (MOFs) has led to the development of novel materials with interesting magnetic and photoluminescent properties. The functionalization of the nicotinic acid backbone with a fluorine atom influences the electronic properties of the ligand and, consequently, the coordination environment and the resulting physical characteristics of the MOFs. Research has explored the use of various metal ions, including transition metals and lanthanides, to construct these frameworks, revealing a range of magnetic behaviors and luminescent emissions.
Magnetic Properties of Transition Metal MOFs
The magnetic properties of MOFs constructed with 5-fluoronicotinic acid and transition metals such as nickel(II) and cobalt(II) have been a subject of investigation. The magnetic behavior of these materials is primarily dictated by the nature of the metal centers and the geometry of the bridging ligands that mediate magnetic exchange interactions between them.
In a study by Cui et al. (2015), two such compounds, [Ni(5-Fnic)₂(μ₂-H₂O)₀.₅]ₙ (a 3D MOF) and [Co(5-Fnic)₂(H₂biim)]ₙ (a 1D coordination polymer), were synthesized and their magnetic properties characterized. researchgate.netpsu.edu
For the Co(II) complex, the χₘT value at 300 K is 2.85 cm³ K mol⁻¹, which is significantly higher than the spin-only value of 1.875 cm³ K mol⁻¹ for a high-spin Co(II) ion (S=3/2, g=2.0). This is attributed to the substantial orbital contribution of the Co(II) ion in an octahedral environment. psu.edu Similar to the Ni(II) complex, the χₘT value for the Co(II) framework decreases upon cooling, indicating the presence of antiferromagnetic coupling between the adjacent Co(II) ions. researchgate.netpsu.edu
| Compound | χₘT at 300 K (cm³ K mol⁻¹) | Magnetic Behavior | Reference |
|---|---|---|---|
| [Ni(5-Fnic)₂(μ₂-H₂O)₀.₅]ₙ | 1.22 | Antiferromagnetic | researchgate.netpsu.edu |
| [Co(5-Fnic)₂(H₂biim)]ₙ | 2.85 | Antiferromagnetic | researchgate.netpsu.edu |
Luminescent Properties of Cadmium and Lanthanide MOFs
The luminescent properties of MOFs are of significant interest for applications in sensing, imaging, and lighting. The introduction of 5-fluoronicotinic acid as a ligand can lead to frameworks with notable photoluminescence, particularly when combined with d¹⁰ metals like cadmium(II) or with lanthanide ions, which are known for their characteristic emission profiles.
Cui et al. (2015) also investigated the luminescent properties of two cadmium-based compounds: {[Cd(5-Fnic)₂(phen)]·2H₂O}ₙ and [Cd(5-Fnic)₂(H₂biim)₂]. researchgate.netpsu.edu The solid-state photoluminescence of these compounds was measured at room temperature. For {[Cd(5-Fnic)₂(phen)]·2H₂O}ₙ, an intense emission peak was observed at 421 nm upon excitation at 354 nm. A discrete mononuclear complex, [Cd(5-Fnic)₂(H₂biim)₂], exhibited a similar intense emission peak at 420 nm when excited at 350 nm. The free 5-fluoronicotinic acid ligand does not show significant emission in this region, suggesting that the observed luminescence in the Cd(II) complexes arises from the ligands, with the metal center likely playing a role in enhancing the emission intensity. psu.edu
In addition to transition metals, a series of lanthanide-based coordination compounds with 5-fluoronicotinic acid have been synthesized, and their luminescent properties explored. researchgate.net A study on these compounds revealed that the dehydrated forms of Eu(III) and Tb(III) complexes exhibit significantly enhanced luminescence compared to their hydrated counterparts. This is attributed to the removal of water molecules, which are known to quench the luminescence of lanthanide ions through non-radiative decay pathways involving O-H vibrations. researchgate.net The Eu(III) complexes display the characteristic sharp emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions, while the Tb(III) complexes show emissions arising from the ⁵D₄ → ⁷Fⱼ transitions. The reversible nature of this dehydration-hydration process allows for the modulation of the luminescent output. researchgate.net
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Feature | Reference |
|---|---|---|---|---|
| {[Cd(5-Fnic)₂(phen)]·2H₂O}ₙ | 354 | 421 | Intense blue emission | psu.edu |
| [Cd(5-Fnic)₂(H₂biim)₂] | 350 | 420 | Intense blue emission | psu.edu |
| Eu(III) complexes | - | Characteristic ⁵D₀ → ⁷Fⱼ transitions | Luminescence enhancement upon dehydration | researchgate.net |
| Tb(III) complexes | - | Characteristic ⁵D₄ → ⁷Fⱼ transitions | Luminescence enhancement upon dehydration | researchgate.net |
Role As a Precursor in Medicinal Chemistry Research
Intermediate for Novel Pharmaceutical Agent Synthesis
5-Fluoronicotinic acid serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features make it a crucial component for building complex molecules, facilitating drug discovery and development. chemimpex.comnetascientific.com For instance, derivatives of nicotinic acid, including fluorinated ones, are explored for their diverse biological activities and potential therapeutic applications.
Detailed research findings highlight its utility in the synthesis pathways of advanced pharmaceutical intermediates. For example, 2,6-dichloro-5-fluoronicotinic acid, a related derivative, is a key starting material for the synthesis of compounds like 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, which is itself a crucial pharmaceutical intermediate. acs.orgnih.govresearchgate.net It has also been transformed into intermediates for FDA-approved drugs such as Sotorasib and Vericiguat. mdpi.comnih.gov
Scaffold for Neurological Disorder Research Compounds
In neurological disorder research, 5-Fluoronicotinic acid is utilized as a scaffold for developing compounds targeting various conditions, including neurodegenerative diseases. chemimpex.comnetascientific.com The incorporation of fluorinated pyridine (B92270) rings, such as that found in 5-fluoronicotinic acid, can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles, which are advantageous for agents designed to interact with the central nervous system. chemimpex.comnetascientific.com Research indicates that compounds derived from nicotinic acid can interact with specific molecular targets and pathways relevant to neurological processes.
Building Block in Agrochemical Research and Development
Beyond medicinal applications, 5-Fluoronicotinic acid is an important building block in agrochemical research and development. It is employed in the formulation of agrochemicals, contributing to the enhancement of efficacy in crop protection products. chemimpex.comnetascientific.com Its structural versatility and bioactivity make it valuable in the design and development of pesticides and herbicides. smolecule.comfishersci.se The ability of 5-Fluoronicotinic acid to act as a building block in the synthesis of complex molecules extends its utility to the agricultural sector, where it can contribute to innovative solutions for crop yield and protection. chemimpex.comnetascientific.com
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Fluorine-19 NMR (¹⁹F-NMR) for Structural Elucidation
Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful tool for the analysis of fluorinated compounds. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. wikipedia.org Its large chemical shift range, typically spanning over 800 ppm, provides excellent signal dispersion and sensitivity to the local electronic environment, making it an exquisite probe for molecular structure and interactions. wikipedia.orgbiophysics.org
For a molecule like 5-Fluoronicotine, the ¹⁹F chemical shift would be highly informative about the electronic environment of the pyridine (B92270) ring. The precise chemical shift and coupling constants to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would unambiguously confirm the position of the fluorine atom at the C-5 position. Long-range couplings to protons on the pyrrolidine (B122466) ring could also provide insights into the molecule's conformation. While specific data for this compound is unavailable, studies on related fluoropyridines are common. huji.ac.il
Table 1: Representative ¹⁹F NMR Chemical Shift Ranges
| Type of Fluorine Compound | Chemical Shift Range (ppm) relative to CFCl₃ |
| Aryl-F | +80 to +170 |
| -CF₃ | +40 to +80 |
| -CF₂- | +80 to +140 |
| >CF- | +140 to +250 |
| F-C=O | -70 to -20 |
| This interactive table provides typical chemical shift ranges for various organofluorine environments. ucsb.edu |
Hyperpolarization Techniques (e.g., SABRE) for Enhanced NMR Detection
A major limitation of NMR spectroscopy is its inherent insensitivity. Hyperpolarization techniques can dramatically increase the NMR signal by orders of magnitude. Signal Amplification by Reversible Exchange (SABRE) is one such method that uses parahydrogen to transfer its latent nuclear spin order to a substrate molecule via a temporary binding to a metal catalyst. uniklinik-freiburg.de This process enhances the NMR signal without chemically altering the target molecule. nih.gov
SABRE is particularly effective for N-heterocyclic compounds like pyridine and its derivatives. Research has demonstrated significant signal enhancements for molecules structurally similar to the pyridine core of this compound, such as 5-fluoronicotinic acid. researchgate.net This enhancement allows for rapid data acquisition, detection of low-concentration analytes, and the feasibility of advanced 2D NMR experiments that would otherwise be too time-consuming. nih.govmmu.ac.uk The application of SABRE to this compound would be expected to yield substantial sensitivity gains for both ¹H and ¹⁹F NMR detection. researchgate.net
Chromatography-Based Analytical Methods
Chromatography is essential for separating, identifying, and quantifying chemical substances in a mixture.
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of pharmaceutical compounds and quantifying their concentration. The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.gov
A typical HPLC method for a compound like this compound would involve a reverse-phase C18 column. The mobile phase would likely be a mixture of an aqueous buffer (e.g., water with trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the pyridine ring of the molecule strongly absorbs light. Method validation would assess parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure it is suitable for its intended purpose.
Table 2: Typical HPLC Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Example) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.998 |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 98% and 102% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 |
| This interactive table outlines key parameters for validating an HPLC method. |
Microdialysis for In Vivo Neurotransmitter Monitoring
In vivo microdialysis is a powerful technique used to monitor the concentrations of endogenous and exogenous substances in the extracellular fluid of living tissues, most notably the brain. pronexusanalytical.comnih.gov A semi-permeable probe is inserted into a specific brain region and perfused with a physiological solution. Small molecules, such as neurotransmitters or administered drugs, diffuse across the membrane into the perfusion fluid (the dialysate), which is then collected and analyzed, typically by HPLC. nih.gov
If this compound interacts with nicotinic acetylcholine (B1216132) receptors, it would be expected to influence the levels of various neurotransmitters like dopamine (B1211576), serotonin (B10506), and acetylcholine in the brain. nih.gov Microdialysis studies would allow researchers to measure these changes in real-time in conscious, freely moving animals, providing critical insights into the compound's neuropharmacological effects. pronexusanalytical.comnih.gov This technique is invaluable for correlating neurochemical changes with behavioral observations and understanding a drug's mechanism of action. nih.gov
Spectroscopic Techniques (e.g., IR Spectroscopy, UV-Vis)
Other spectroscopic techniques provide complementary information for characterizing chemical compounds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. msu.edu The resulting IR spectrum acts as a molecular "fingerprint." youtube.com For this compound, an IR spectrum would show characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, C=C and C=N stretching from the pyridine ring, and a distinct C-F stretching vibration. vscht.cz Analysis of these bands confirms the presence of the key functional groups within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. farmaciajournal.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. Molecules with conjugated systems, such as the pyridine ring in this compound, exhibit characteristic absorption maxima (λmax). The UV-Vis spectrum is primarily used for quantitative analysis (determining concentration via the Beer-Lambert law) and confirming the presence of chromophores (light-absorbing groups) within the molecule. farmaciajournal.comscispace.com
Emerging Research Directions and Future Perspectives
Integration of Multi-Omics Approaches in 5-Fluoronicotine Research
The integration of multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—represents a powerful future direction for comprehensively understanding the biological impact of this compound and its analogs. While specific multi-omics studies on this compound are not yet widely reported, this holistic approach is increasingly vital in drug discovery and chemical biology to elucidate complex mechanisms of action and identify biomarkers.
Future research could leverage multi-omics to:
Transcriptomics: Analyze changes in gene expression profiles in response to exposure to this compound analogs. This could reveal perturbed signaling pathways, cellular stress responses, or adaptive mechanisms.
Proteomics: Identify alterations in protein abundance, post-translational modifications, and protein-protein interactions. This would provide insights into the functional consequences of compound exposure at the protein level.
Metabolomics: Characterize changes in cellular metabolite levels, offering a snapshot of metabolic pathway activity and potential disruptions caused by the compound.
Genomics/Epigenomics: Investigate any potential DNA damage, mutations, or epigenetic modifications (e.g., DNA methylation, histone modifications) induced by long-term exposure to these compounds, especially relevant for understanding their broader biological safety or therapeutic potential.
By integrating these diverse data sets, researchers could construct a more complete picture of how this compound analogs interact with biological systems, moving beyond isolated observations to a systems-level understanding. This approach would be crucial for identifying novel targets, predicting off-target effects, and optimizing the design of future analogs for specific therapeutic or diagnostic applications. For instance, multi-omics could help differentiate the precise cellular responses to various fluorinated nicotinic acid derivatives, such as 5-fluoronicotinic acid, potentially revealing subtle differences in their biological pathways and interactions.
Novel Synthetic Methodologies for Enhanced Selectivity
The synthesis of fluorinated nicotinic compounds, including potential routes to this compound and its active analogs, is a dynamic field with ongoing advancements in achieving enhanced selectivity and efficiency. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, enhancing efficacy and metabolic stability in drug design.
Recent research highlights several key synthetic methodologies:
Palladium-Catalyzed Reactions: Palladium catalysis plays a crucial role in the synthesis of complex heterocyclic compounds, including those derived from fluoronicotinic acids. For example, palladium-catalyzed cyanation/reduction sequences have been developed for introducing aminomethyl moieties into nicotinic acid derivatives. Suzuki-Miyaura coupling reactions are also frequently employed for constructing complex fluorinated pyridine (B92270) structures from halogenated precursors, such as 2,6-dichloro-5-fluoronicotinic acid.
Regioselective Halogenation and Dehalogenation: Achieving precise control over the position of halogen substituents is critical. Methods for regioselective chlorination of azaindoles via N-oxides have been developed, alongside highly selective monodechlorination reactions, such as converting 2,6-dichloro-5-fluoronicotinic acid to specific mono-chlorinated derivatives. This precision is essential for synthesizing analogs with targeted biological activities.
Radiosynthesis for Imaging Applications: Novel synthetic routes have been developed for radiolabeling fluorinated nicotinic acids with Fluorine-18 (B77423) ([¹⁸F]), particularly 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). This prosthetic group allows for efficient labeling of biomolecules, such as peptides and antibody fragments, for positron emission tomography (PET) imaging. The one-step radiosynthesis of [¹⁸F]F-Py-TFP from a trimethylammonium precursor has shown good yields and shorter synthesis times, facilitating its application in molecular imaging.
Table 1: Examples of Synthetic Strategies for Fluorinated Nicotinic Acid Derivatives
| Derivative/Intermediate | Key Synthetic Strategy | Outcome/Application | Reference |
| Methyl 5-fluoro-6-iodonicotinate | Halogenation (iodination) of 5-fluoronicotinic acid, followed by esterification. | Building block in organic synthesis, potential biological activities. | |
| 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid | Palladium-catalyzed cyanation/reduction, regioselective chlorination, selective monodechlorination. | Key pharmaceutical intermediate. | |
| 2,6-Dichloro-5-fluoronicotinic acid derivatives | Suzuki-Miyaura coupling, nucleophilic substitution. | Precursors for various drug candidates. | |
| 6-[¹⁸F]Fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) | One-step ¹⁸F-fluorination of trimethylammonium precursor. | Prosthetic group for PET imaging of biomolecules. |
These advancements in synthetic methodologies provide a foundation for creating a diverse library of this compound analogs with precise structural modifications, enabling systematic exploration of their biological and material properties.
Computational Design of Advanced this compound Analogs
Computational chemistry and in silico design play an increasingly vital role in accelerating the discovery and optimization of novel chemical compounds, including advanced this compound analogs. This approach allows for the prediction of molecular properties, binding affinities, and potential biological activities, thereby guiding experimental synthesis and reducing the need for extensive trial-and-error.
Key computational design strategies applicable to this compound analogs include:
Molecular Docking and Dynamics Simulations: These techniques can predict how this compound analogs might bind to specific protein targets, such as enzymes or receptors. By simulating the interactions at an atomic level, researchers can identify optimal binding poses and estimate binding energies, which are crucial for designing potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of compounds with their biological activity. For this compound analogs, QSAR could be used to predict the activity of new, unsynthesized compounds based on the activities of known derivatives, thereby streamlining lead optimization.
De Novo Design: This advanced computational method can generate entirely new molecular structures that are predicted to have desired properties, such as high affinity for a specific target or improved pharmacokinetic profiles. This could lead to the discovery of novel this compound analogs with unprecedented biological activities.
Topological Analysis: In the context of metal-organic frameworks (MOFs) and coordination polymers formed with 5-fluoronicotinic acid, topological analysis is used to classify and predict various topological motifs. This can aid in understanding and designing materials with specific properties, such as enhanced thermal stability or luminescence.
Table 2: Potential Applications of Computational Design in this compound Analog Research
| Computational Method | Application in this compound Analog Research | Expected Outcome |
| Molecular Docking | Predicting binding to enzymes (e.g., influenza polymerase PB2) or receptors. | Identification of potent binders, understanding interaction mechanisms. |
| QSAR Modeling | Predicting biological activity (e.g., antimicrobial, anticancer) based on structural features. | Prioritization of promising analogs for synthesis and testing. |
| De Novo Design | Generating novel this compound analogs with optimized properties. | Discovery of new chemical entities with enhanced efficacy or selectivity. |
| Topological Analysis | Designing metal-organic frameworks (MOFs) and coordination polymers using 5-fluoronicotinic acid. | Creation of materials with desired structural, magnetic, or luminescent properties. |
Computational design, therefore, serves as a powerful tool to rationally design and predict the behavior of advanced this compound analogs, paving the way for more efficient drug discovery and material science applications.
Exploration of Undiscovered Biological Interactions
The unique chemical properties imparted by fluorine substitution on the nicotinic scaffold suggest a broad spectrum of undiscovered biological interactions for this compound and its analogs. Beyond their established roles as synthetic intermediates, these compounds hold potential for novel biological activities that warrant further exploration.
Areas for future investigation include:
Novel Enzyme Inhibition and Receptor Modulation: While some fluorinated nicotinic acid derivatives have been investigated as inhibitors of enzymes like lipoxygenase or as precursors for influenza polymerase inhibitors, the full range of their enzymatic and receptor interactions remains largely unexplored. The presence of fluorine can subtly alter electronic properties and steric bulk, leading to unique binding profiles with various biological targets. For example, the exploration of novel binding pockets has been crucial in identifying potent disruptors of protein-protein interactions, such as those involving glucokinase-glucokinase regulatory protein, using related bis-pyridinyl piperazine (B1678402) sulfonamides.
Antimicrobial and Anticancer Properties: Derivatives of 5-fluoronicotinic acid have shown potential biological activities, including antimicrobial and anticancer properties. Further research could systematically screen a diverse library of this compound analogs against a wide range of microbial pathogens and cancer cell lines to identify new lead compounds. For instance, some pyrrolo[2,3-b]pyridine derivatives, which include fluorinated nicotinic acid components, have demonstrated potent antiproliferative activities against melanoma cell lines and selectivity towards cancer cells.
Interactions in Metal-Organic Frameworks (MOFs) and Coordination Polymers: 5-Fluoronicotinic acid has been explored as a versatile building block for generating topologically diverse metal-organic and supramolecular networks. These materials can exhibit unique properties, including luminescence and magnetism. Future research could explore the biological interactions of these MOFs, for instance, their potential in biosensing, drug delivery systems, or as antimicrobial surfaces, where the fluorinated nicotinic acid component plays a crucial structural and functional role.
Off-Target Effects and Polypharmacology: Understanding the full spectrum of biological interactions also involves identifying unintended or "off-target" effects. While often viewed negatively, controlled off-target interactions can lead to polypharmacology, where a single compound interacts with multiple targets to achieve a desired therapeutic outcome. Advanced screening platforms and multi-omics approaches could help map these interactions comprehensively.
Table 3: Potential Undiscovered Biological Interactions of this compound Analogs
| Interaction Type | Potential Biological Relevance | Example/Research Direction |
| Enzyme Inhibition | Modulating metabolic pathways, inflammatory responses. | Lipoxygenase inhibition, novel kinase inhibition. |
| Receptor Modulation | Altering cellular signaling, therapeutic intervention. | Undiscovered GPCR interactions, nuclear receptor modulation. |
| Antimicrobial Activity | Development of new antibacterial/antifungal agents. | Screening against drug-resistant strains. |
| Anticancer Activity | Novel therapeutic agents for various cancers. | Targeting specific cancer cell lines, disrupting tumor pathways. |
| Material-Biological Interface | Biosensing, drug delivery, antimicrobial surfaces. | MOFs incorporating 5-fluoronicotinic acid for biomedical applications. |
The exploration of these undiscovered biological interactions is crucial for fully realizing the therapeutic and technological potential of this compound and its diverse range of analogs.
Q & A
Q. How can researchers address ethical challenges in this compound’s neuropharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
